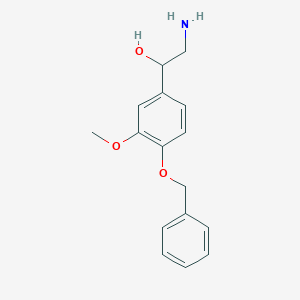

alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol is a synthetic compound used primarily in scientific research. It is a derivative of the amphetamine class of compounds and is known for its wide range of effects on the body, including changes in metabolism, appetite, and behavior. The compound is also found in various dietary supplements.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol involves the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol with formic acid . The reaction is carried out under anhydrous conditions and involves the use of solvents such as dichloromethane. The organic phase is washed with sodium carbonate and sodium chloride solutions before being concentrated to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would typically be optimized for yield and purity, with additional steps for purification and quality control.

Analyse Des Réactions Chimiques

Types of Reactions

alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol has several scientific research applications:

Drug Discovery: The compound’s unique structure makes it a valuable building block for the synthesis of novel drug candidates, including inhibitors for enzymes such as acetylcholinesterase.

Material Synthesis: It is used in the synthesis of polysubstituted pyrroles and Schiff bases, which have applications in material science and medicinal chemistry.

Catalysis: The compound is used in catalytic processes, particularly in the oxidation of alcohols.

Medicinal Chemistry: Research suggests that the compound may exhibit antioxidant and anti-inflammatory properties, warranting further investigation into its therapeutic potential.

Mécanisme D'action

The mechanism of action of alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, as an acetylcholinesterase inhibitor, it may prevent the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol: Similar in structure but lacks the methoxy group.

2-Benzylaminoethanol: Contains a benzyl group attached to the amino group but lacks the methoxy and benzyloxy groups.

Levalbuterol Related Compound F: Contains a benzyloxy group but has different substituents on the aromatic ring.

Uniqueness

alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol is unique due to its combination of functional groups, including the amino, methoxy, and benzyloxy groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for scientific research and drug discovery.

Activité Biologique

Alpha-(Aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzene methanol, often referred to as a phenolic compound, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of alpha-(aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzene methanol can be represented as follows:

This compound features a methoxy group and a phenylmethoxy group, which contribute to its lipophilicity and potential interactions with biological targets.

Mechanisms of Biological Activity

- Anticancer Properties : Research indicates that compounds similar to alpha-(aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzene methanol may inhibit pathways involved in oncogenesis. For example, studies have shown that related compounds can block the TCF4/β-catenin transcriptional pathway, which is crucial in colorectal cancer progression . These compounds function by inhibiting the CREB-binding protein (CBP), thereby reducing survivin expression and promoting apoptosis in cancer cells.

- Sympathomimetic Effects : Some derivatives of aminomethyl compounds exhibit sympathomimetic properties, leading to bronchodilation effects. This is particularly relevant in the context of respiratory diseases where such activity can alleviate symptoms .

- Antimicrobial Activity : Preliminary studies suggest that phenolic compounds possess antimicrobial properties. The structural characteristics of alpha-(aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzene methanol may enhance its efficacy against various bacterial strains, although specific data on this compound's antimicrobial activity remains limited.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study assessing the anticancer potential of related phenolic compounds, it was found that a derivative with a similar structure displayed significant cytotoxicity against HT-29 colon cancer cells with an IC50 value of 9 nM . This indicates a strong potential for alpha-(aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzene methanol in cancer therapy, warranting further investigation into its efficacy and safety profiles.

Case Study: Sympathomimetic Effects

A related compound was evaluated for its sympathomimetic effects in animal models, demonstrating prolonged bronchodilation when administered in effective doses. This suggests that alpha-(aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzene methanol could be beneficial for patients with chronic obstructive pulmonary disease (COPD) or asthma .

Propriétés

IUPAC Name |

2-amino-1-(3-methoxy-4-phenylmethoxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-19-16-9-13(14(18)10-17)7-8-15(16)20-11-12-5-3-2-4-6-12/h2-9,14,18H,10-11,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBRTSGNLMOOQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CN)O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571561 |

Source

|

| Record name | 2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60372-08-9 |

Source

|

| Record name | 2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.